2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C13H8F3NO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 4’-(trifluoromethyl)-1,1’-biphenyl. The process can be summarized as follows:
Starting Material: 4’-(trifluoromethyl)-1,1’-biphenyl.
Nitration: The starting material is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 2-position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Amino-4’-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized products.
Scientific Research Applications
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a biphenyl moiety.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a biphenyl moiety.
2-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a biphenyl moiety.
Uniqueness
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethyl group on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The biphenyl structure provides rigidity and stability, while the nitro and trifluoromethyl groups offer reactivity and lipophilicity, respectively.
Biological Activity
2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a nitro group and a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties.
Research indicates that compounds with trifluoromethyl groups can exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies on related thiourea derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways. For example, related compounds have been tested as inhibitors of branched-chain amino acid transaminases (BCAT), showing promising IC50 values below 20 µM .
Case Studies
- Antibacterial Efficacy : A study focused on the synthesis and evaluation of copper(II) complexes with trifluoromethylphenylthiourea derivatives found that these compounds exhibited notable antibacterial activity against multiple strains, including MRSA . This suggests that the trifluoromethyl group may enhance the bioactivity of related biphenyl compounds.
- Enzyme Inhibition : A high-throughput screening identified several compounds with structural similarities to this compound as potent inhibitors of BCAT enzymes. The most effective inhibitors showed IC50 values ranging from 5 µM to 20 µM, indicating strong potential for therapeutic applications .
Summary of Biological Activities
Activity Type | IC50 Values (µM) | Reference |
---|---|---|
Antimicrobial | <20 | |
Enzyme Inhibition (BCAT) | <20 | |
General Trifluoromethyl Effects | Variable |
Discussion
The biological activity of this compound appears promising across various therapeutic areas. The incorporation of the trifluoromethyl group not only enhances lipophilicity but also may contribute to improved binding interactions with biological targets.
Future Directions
Further studies are necessary to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the biphenyl structure affect biological activity.
- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects on target enzymes and pathogens.
Properties
CAS No. |
189575-69-7 |
---|---|
Molecular Formula |
C13H8F3NO2 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
1-nitro-2-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(18)19/h1-8H |
InChI Key |
MZPWTCFOXPDZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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